molecular formula C12H15N3 B494585 1-ethyl-3-prop-2-enylbenzimidazol-2-imine

1-ethyl-3-prop-2-enylbenzimidazol-2-imine

Cat. No.: B494585
M. Wt: 201.27g/mol
InChI Key: BQOVFDKHAWCJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-prop-2-enylbenzimidazol-2-imine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features an imidazole ring fused to a benzene ring, with ethyl and prop-2-enyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-prop-2-enylbenzimidazol-2-imine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with an aldehyde or ketone, followed by the introduction of ethyl and prop-2-enyl groups through alkylation reactions. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent alkylation steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial for obtaining the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-prop-2-enylbenzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or prop-2-enyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-ethyl-3-prop-2-enylbenzimidazol-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-prop-2-enylbenzimidazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

    1-ethylbenzimidazole: Lacks the prop-2-enyl group, which may affect its biological activity.

    3-prop-2-enylbenzimidazole: Lacks the ethyl group, which may influence its chemical reactivity.

    1-methyl-3-prop-2-enylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-ethyl-3-prop-2-enylbenzimidazol-2-imine is unique due to the presence of both ethyl and prop-2-enyl groups, which can influence its chemical and biological properties. These substituents can affect the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27g/mol

IUPAC Name

1-ethyl-3-prop-2-enylbenzimidazol-2-imine

InChI

InChI=1S/C12H15N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h3,5-8,13H,1,4,9H2,2H3

InChI Key

BQOVFDKHAWCJFY-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C1=N)CC=C

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC=C

Origin of Product

United States

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